molecular formula C21H24N2O5 B2840638 ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate CAS No. 1989758-40-8

ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate

Cat. No. B2840638
CAS RN: 1989758-40-8
M. Wt: 384.432
InChI Key: HSUJQWVLLNRUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
BenchChem offers high-quality ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Heterocyclic Derivatives : Research demonstrates the synthesis of novel heterocyclic thienoquinoline derivatives, which are closely related to quinolizine compounds. These syntheses involve various chemical reactions and have potential applications in developing new chemical entities (Awad, Abdel-rahman, & Bakhite, 1991).
  • Creation of Metabolites and Intermediates : Another study discusses the synthesis of specific metabolites and intermediates of similar quinoline derivatives, showcasing the compound's utility in complex organic synthesis (Mizuno et al., 2006).

Biological Activity and Applications

  • Anticancer Activity : A study indicates that certain quinoxaline derivatives, akin to quinolizine, exhibit significant anti-proliferative effects against various cancer cell lines, suggesting potential applications in cancer treatment (Ahmed et al., 2020).
  • Cofactor Modeling for Enzymatic Processes : Research on a similar compound, 4-n-butylamino-5-ethyl-1,2-benzoquinone, provides insights into the LTQ cofactor of lysyl oxidase, which is crucial in collagen and elastin cross-linking – a process relevant to tissue repair and development (Mure, Wang, & Klinman, 2003).

Chemical Properties and Reactions

  • Ring Contractions and Rearrangements : Studies show that derivatives of quinolizine undergo interesting chemical transformations, like ring contractions and aza Wolff rearrangements, which are valuable for creating diverse molecular structures (Rečnik, Svete, & Stanovnik, 2001).
  • Novel Syntheses and Functional Applications : Other research focuses on the synthesis of new derivatives and their application as dyes for potential use in liquid crystal displays, indicating the compound's versatility in material science (Bojinov & Grabchev, 2003).

properties

IUPAC Name

ethyl 2-[2-(4-methylanilino)-2-oxoethoxy]-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-3-27-21(26)20-16-6-4-5-11-23(16)19(25)12-17(20)28-13-18(24)22-15-9-7-14(2)8-10-15/h7-10,12H,3-6,11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUJQWVLLNRUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCN2C(=O)C=C1OCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate

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